molecular formula C9H6F2O2 B13298969 6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13298969
M. Wt: 184.14 g/mol
InChI Key: PNTXTKMZVCYBLL-UHFFFAOYSA-N
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Description

6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two fluorine atoms at the 6 and 7 positions, a methyl group at the 2 position, and a carbonyl group at the 3 position of the dihydrobenzofuran ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydrobenzofuran and fluorinating agents.

    Methylation: The methyl group at the 2 position is introduced using methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Oxidation: The final step involves the oxidation of the 3 position to form the carbonyl group, which can be achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms and the methyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br2) in the presence of catalysts.

    Cyclization: Catalysts like palladium on carbon (Pd/C) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and carbonyl group play a crucial role in its reactivity and binding affinity. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydrobenzofuran: Lacks the fluorine atoms and carbonyl group, resulting in different chemical properties and reactivity.

    6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one: Similar structure but without the methyl group at the 2 position.

    2,3-Dihydrobenzofuran: The parent compound without any substituents, used as a starting material for various derivatives.

Uniqueness

6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and lipophilicity, while the methyl group influences its reactivity and binding interactions.

Properties

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

IUPAC Name

6,7-difluoro-2-methyl-1-benzofuran-3-one

InChI

InChI=1S/C9H6F2O2/c1-4-8(12)5-2-3-6(10)7(11)9(5)13-4/h2-4H,1H3

InChI Key

PNTXTKMZVCYBLL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=C(O1)C(=C(C=C2)F)F

Origin of Product

United States

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